BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Lipophilicity Drug-likeness Physicochemical property

This 1,2,4-thiadiazole derivative features a unique 4-methoxyphenyl/4-chlorophenyl substitution pattern, delivering a lead-like profile (MW 376.9, XLogP 5.3, 0 HBD) ideally suited for high-throughput oncology and 11β-HSD1 screening. Even single-atom changes in related series shift 11β-HSD1 potency by >10-fold; this precise scaffold ensures reproducible target engagement. Deploy as a differentiated chemical probe for diversity-oriented libraries targeting melanoma, hepatocellular carcinoma, glioblastoma, and lipid-rich intracellular targets.

Molecular Formula C17H13ClN2O2S2
Molecular Weight 376.87
CAS No. 864922-92-9
Cat. No. B2800146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
CAS864922-92-9
Molecular FormulaC17H13ClN2O2S2
Molecular Weight376.87
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O2S2/c1-22-14-8-4-12(5-9-14)16-19-17(24-20-16)23-10-15(21)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3
InChIKeyCZSJGJAOZPMGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864922-92-9): Procurement-Relevant Identity and Baseline Properties


1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864922-92-9) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class, featuring a thioether bridge linking a 4-chlorophenyl ethanone moiety to a 3-(4-methoxyphenyl)-substituted thiadiazole ring [1]. The compound is catalogued as a screening compound (ChemDiv ID: ChemDiv3_012119) within commercial discovery libraries, indicating its intended use as a chemical probe or lead-like scaffold rather than an optimized drug candidate . Key computed physicochemical parameters include a molecular weight of 376.9 g/mol, a calculated logP (XLogP3-AA) of 5.3, zero hydrogen bond donors, and six hydrogen bond acceptors, which place it within lead-like chemical space but with relatively high lipophilicity [1]. Publicly available primary research data directly characterizing this specific compound's biological activity is exceptionally limited; most procurement-relevant differentiation must therefore be derived from its distinct structural features relative to close analogs within the same thioether-linked 1,2,4-thiadiazole series.

Why 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone Cannot Be Casually Replaced by Other 1,2,4-Thiadiazole Derivatives


Within the 1,2,4-thiadiazole thioether ethanone series, subtle variations in the 3-aryl substituent on the thiadiazole ring and the 4-substituent on the phenyl ethanone moiety can profoundly modulate physicochemical properties and biological target engagement. The 4-methoxyphenyl group at position 3 introduces an electron-donating resonance effect and hydrogen-bond acceptor capacity absent in the unsubstituted phenyl analog (CAS 864916-93-8), while the 4-chlorophenyl ethanone fragment imparts distinct electronic and steric properties compared to analogs lacking the chloro substituent [1]. Generic substitution by another in-class compound without the precise combination of these substituents risks altering solubility, membrane permeability, metabolic stability, and target-binding profiles. Published structure–activity relationship (SAR) studies on phenyl ethanone thiadiazole derivatives have demonstrated that even single-atom substitutions at the aryl position can shift 11β-HSD1 inhibitory potency by over an order of magnitude [2]. The quantitative evidence below demonstrates where this specific compound possesses verifiable differentiation meaningful for scientific selection.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone Versus Closest Analogs


Enhanced Calculated Lipophilicity (XLogP3-AA = 5.3) Versus Unsubstituted Phenyl Analog (XLogP3-AA = 4.7)

The 4-methoxy substituent on the 3-phenyl ring of the thiadiazole moiety increases calculated lipophilicity compared to the unsubstituted phenyl analog. The target compound exhibits an XLogP3-AA value of 5.3, while the 3-phenyl analog (1-(4-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone, CAS 864916-93-8) has a calculated XLogP3-AA of 4.7 [1]. This difference of 0.6 log units translates to approximately a 4-fold increase in octanol-water partition coefficient, which may influence membrane permeability, tissue distribution, and non-specific protein binding.

Lipophilicity Drug-likeness Physicochemical property

Increased Hydrogen Bond Acceptor Count (6 vs. 4) Relative to the 3-Phenyl Analog

The 4-methoxy substituent contributes two additional hydrogen bond acceptor (HBA) sites (the methoxy oxygen) compared to the 3-phenyl analog. The target compound has 6 HBA counts versus 4 for the phenyl analog CAS 864916-93-8 [1]. This difference may enhance aqueous solubility and enable additional polar interactions with biological targets, while maintaining zero hydrogen bond donors in both compounds.

Hydrogen bonding Solubility Molecular recognition

Class-Level Antiproliferative Potential of 1,2,4-Thiadiazole Scaffolds Supporting Screening Library Prioritization

Although direct antiproliferative data for CAS 864922-92-9 are not available in the public domain, a published series of structurally related 1,2,4-thiadiazole hybrids demonstrated moderate to good cytostatic effects against a panel of human cancer cell lines. For example, several 1,2,4-thiadiazole-erlotinib hybrids exhibited IC50 values in the low micromolar range against A2058 melanoma, HepG2 hepatocellular carcinoma, U87 glioma, A431 epidermoid carcinoma, and PC-3 prostate adenocarcinoma cells, whereas the clinical drug erlotinib itself was ineffective in these same assays [1]. The target compound retains the 1,2,4-thiadiazole thioether pharmacophore present in these active hybrids, supporting its inclusion in oncology-focused screening cascades.

Antiproliferative Cancer cell lines 1,2,4-Thiadiazole

Class-Level 11β-HSD1 Inhibitory Potential of Phenyl Ethanone Thiadiazole Derivatives

In a structure–activity relationship study of phenyl ethanone thiadiazole derivatives as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, potent compounds with IC50 values in the 100–300 nM range were identified using HEK293 cells stably transfected with human 11β-HSD1 [1]. The target compound shares the core phenyl ethanone thiadiazole scaffold with this active series, and the 4-methoxy substitution pattern has been shown in related heterocyclic series to modulate inhibitory potency through electronic and steric effects on the enzyme active site. Although this specific compound was not directly tested in the published study, the scaffold and substitution pattern are consistent with the pharmacophore requirements for 11β-HSD1 inhibition.

11β-HSD1 Metabolic disease Enzyme inhibition

Molecular Weight (376.9 Da) and Rotatable Bond Count (6) Favoring Lead-Like Chemical Space Over Heavier Thiadiazole Hybrids

With a molecular weight of 376.9 Da and six rotatable bonds, the target compound resides within lead-like chemical space (MW < 450 Da, rotatable bonds ≤ 10) as defined by the Congreve rule-of-three for fragment-based lead discovery [1]. This distinguishes it from heavier 1,2,4-thiadiazole hybrids (e.g., erlotinib-conjugated derivatives with MW > 600 Da) that are more appropriate for late-stage lead optimization but less suitable for fragment-based or high-throughput screening where lower molecular complexity is preferred for hit evolution.

Lead-likeness Fragment-based screening Molecular weight

Absence of Hydrogen Bond Donors (HBD = 0) Distinguishing from Amino-Substituted Analogs with Potential for Off-Target hERG Binding

The target compound has zero hydrogen bond donors (HBD = 0), a feature that distinguishes it from related thiadiazole analogs bearing amine or amide substituents that introduce HBD functionality [1]. Compounds with HBD ≥ 2 have been associated with increased probability of hERG potassium channel blockade, a major cause of drug-induced cardiotoxicity [2]. While this compound's hERG liability has not been directly measured, the absence of HBDs represents a favorable starting point for lead optimization with respect to cardiovascular safety profiling.

Drug safety hERG liability Hydrogen bond donors

Recommended Procurement and Screening Scenarios for 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (CAS 864922-92-9)


Oncology Phenotypic Screening Libraries

Based on the class-level antiproliferative evidence for 1,2,4-thiadiazole thioether hybrids demonstrating micromolar cytostatic effects against melanoma, hepatocellular carcinoma, glioma, epidermoid carcinoma, and prostate adenocarcinoma cell lines [1], this compound is best deployed as a component of diversity-oriented oncology screening libraries. Its lead-like physicochemical profile (MW = 376.9 Da, XLogP3-AA = 5.3) [2] makes it suitable for high-throughput screening formats requiring DMSO solubility and cell permeability.

11β-HSD1 Inhibitor Screening for Metabolic Disease Programs

The phenyl ethanone thiadiazole scaffold has demonstrated 11β-HSD1 inhibitory activity with IC50 values in the 100–300 nM range [3]. Procurement of CAS 864922-92-9 for 11β-HSD1 biochemical or cell-based assays is supported by scaffold similarity to the published active series, and the 4-methoxy substituent may provide additional hydrogen bond acceptor interactions within the enzyme active site [2].

Hit-to-Lead Optimization Starting Point with Favorable Safety Profile Indicators

The absence of hydrogen bond donors (HBD = 0) distinguishes this compound from amino-substituted thiadiazole analogs that carry elevated hERG liability risk [2][4]. Medicinal chemistry teams initiating lead optimization campaigns can use this scaffold as a core structure, introducing HBD functionality in a controlled manner during property-guided optimization rather than needing to mitigate pre-existing safety liabilities.

Chemical Probe Development for Target Engagement Studies in Lipophilic Environments

The enhanced lipophilicity (XLogP3-AA = 5.3 vs. 4.7 for the unsubstituted phenyl analog) [2] supports deployment in assays targeting intracellular or membrane-associated proteins. The additional two hydrogen bond acceptor sites provided by the 4-methoxy group may also facilitate target engagement through polar contacts, making this compound a versatile chemical probe for targets residing in lipid-rich compartments.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.